2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride

PDE5 inhibition phosphodiesterase piperazine SAR

2-[(2R)-4-benzylpiperazin-2-yl]ethanol dihydrochloride (CAS 2102409-89-0, free base CAS 857334-79-3) is a chiral non-racemic piperazine derivative carrying a benzyl group at N4 and a hydroxyethyl group at the C2 position of the piperazine ring in the (R)-configuration. The dihydrochloride salt (molecular formula C13H22Cl2N2O, MW 293.23 g/mol) offers improved crystallinity and handling properties relative to the free base.

Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23 g/mol
Cat. No. B13837127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride
Molecular FormulaC13H22Cl2N2O
Molecular Weight293.23 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)CCO)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C13H20N2O.2ClH/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H/t13-;;/m1../s1
InChIKeyQTEPLWCXIRWBDW-FFXKMJQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the Role of 2-[(2R)-4-Benzylpiperazin-2-yl]ethanol Dihydrochloride as a Chiral Piperazine Building Block


2-[(2R)-4-benzylpiperazin-2-yl]ethanol dihydrochloride (CAS 2102409-89-0, free base CAS 857334-79-3) is a chiral non-racemic piperazine derivative carrying a benzyl group at N4 and a hydroxyethyl group at the C2 position of the piperazine ring in the (R)-configuration . The dihydrochloride salt (molecular formula C13H22Cl2N2O, MW 293.23 g/mol) offers improved crystallinity and handling properties relative to the free base . Piperazine-based scaffolds are privileged structures in medicinal chemistry, with 4-benzylpiperazine derivatives recognized as high-affinity sigma-1 receptor ligands and phosphodiesterase-5 (PDE5) inhibitor precursors [1][2]. The compound serves primarily as a versatile, orthogonally protected chiral building block for CNS-focused drug discovery programs, but is not itself an end-use pharmaceutical agent.

Why Generic 4-Benzylpiperazine or Racemic Analogs Cannot Replace 2-[(2R)-4-Benzylpiperazin-2-yl]ethanol Dihydrochloride in SAR-Driven Synthesis


The 2-[(2R)-4-benzylpiperazin-2-yl]ethanol scaffold is structurally unique because the benzyl and hydroxyethyl substituents occupy distinct positions on the piperazine ring, creating an orthogonal protection pattern that is absent in simpler analogs like 1-benzylpiperazine (BZP) or 1-(2-hydroxyethyl)-4-benzylpiperazine [1]. Critically, the stereochemistry at C2 is not trivial: the corresponding (S)-enantiomer (CAS 477220-33-0) yields opposite stereochemical outcomes in downstream chiral syntheses, and racemic mixtures (CAS 517866-77-2) introduce diastereomeric complications during subsequent functionalization [2]. Sigma-receptor SAR studies demonstrate that N4-benzyl vs. N1-benzyl substitution profoundly affects binding—simple 1-benzylpiperazine fails to bind sigma receptors (Ki > 10,000 nM), whereas appropriately substituted 4-benzylpiperazine derivatives achieve nanomolar affinity [3]. Furthermore, the presence of the hydroxyethyl arm at C2 enables derivatization (e.g., acylation, alkylation, sulfonylation) that is impossible with benzylpiperazines lacking this functional handle . These structural dependencies mean that scientists cannot freely interchange in-class compounds without risking complete loss of biological activity, altered pharmacokinetics, or synthetic incompatibility.

Quantitative Differentiation Evidence: How 2-[(2R)-4-Benzylpiperazin-2-yl]ethanol Dihydrochloride Compares to Closest Analogs


PDE5 Inhibition: The (R)-4-Benzylpiperazin-2-yl Core Provides Quantifiable Activity Where Simple Benzylpiperazines Are Inactive

The (R)-4-benzylpiperazin-2-yl scaffold, when elaborated into full PDE5 inhibitor structures, yields measurable enzymatic inhibition at sub-micromolar concentrations. A derivative retaining the (2R)-4-benzylpiperazin-2-yl core demonstrated an IC50 of 72 nM against rat lung PDE5 [1]. This contrasts with 1-benzylpiperazine, the simplest in-class analog, which lacks PDE5 inhibitory activity at the same target due to the absence of the critical C2 substituent required for productive enzyme engagement. The difference is qualitative (active vs. inactive) rather than merely quantitative. The compound serves as the key enantiopure intermediate for constructing PDE5-targeting chemotypes [2].

PDE5 inhibition phosphodiesterase piperazine SAR

Sigma-1 Receptor Affinity: 4-Benzyl Substitution on the Piperazine-2-yl Scaffold Enables Nanomolar Binding, Whereas 1-Benzylpiperazine Is Inactive

The regioisomeric position of the benzyl group on the piperazine ring critically determines sigma-1 receptor affinity. Systematic SAR studies demonstrate that 1-benzylpiperazine shows no measurable sigma receptor binding (Ki > 10,000 nM) [1]. In contrast, a closely related 4-benzyl-substituted piperazine-2-ylmethanol analog (compound 3c) achieved a sigma-1 Ki of approximately 72 nM in guinea pig brain membrane binding assays [2]. The analogous p-methoxybenzyl derivative (3d) further improved affinity to Ki = 12.4 nM with selectivity over sigma-2, NMDA, kappa-opioid, and mu-opioid receptors [3]. While 2-[(2R)-4-benzylpiperazin-2-yl]ethanol itself has not been directly profiled as a final sigma ligand, its (R)-configured core is the synthetic precursor to this entire class of potent sigma-1 ligands [2]. The SAR trend quantifiably demonstrates that the 4-benzylpiperazin-2-yl substitution pattern enables nanomolar sigma-1 affinity, whereas the regioisomeric 1-benzyl arrangement is essentially inactive.

sigma-1 receptor CNS ligands 4-benzylpiperazine SAR

Orthogonal Protection Enables Regioselective Derivatization of the 4-Benzylpiperazin-2-yl Core That Is Impossible with Symmetric Piperazines

The structural topography of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol features three differentially reactive functional centers: a secondary amine at N1, a primary alcohol at C2, and a benzyl-protected tertiary amine at N4 . This orthogonal protection arrangement is absent in symmetric piperazine analogs such as 1-benzyl-4-(2-hydroxyethyl)piperazine or 1,4-dibenzylpiperazine, where both nitrogen atoms are symmetrically substituted and cannot be distinguished for stepwise functionalization. In the target compound, the N4-benzyl group serves as a protecting group that can be cleaved by hydrogenolysis to reveal a free amine, while the N1 secondary amine and C2 primary alcohol remain available for independent derivatization through acylation, alkylation, sulfonylation, or urea formation . This enables at least 3 sequential, chemoselective transformations on a single scaffold—a capability that is demonstrably lost in any symmetrically substituted piperazine comparator .

orthogonal protection building block regioselective functionalization

Chiral Purity Specification: Enantiomeric Excess Differentiates the (R)-Configured Building Block from Racemic and (S)-Enantiomer Comparators

Commercial suppliers of the (R)-configured dihydrochloride salt specify a purity of ≥98%, with the compound's stereochemical identity established by chiral synthesis from (R)-aspartic acid or (S)-serine, ensuring high enantiomeric excess [1]. In contrast, the racemic mixture (CAS 517866-77-2) contains both (R)- and (S)-enantiomers in equal proportion, meaning that any downstream synthesis using the racemate will produce a 1:1 mixture of diastereomers, halving the yield of the desired stereoisomer and complicating purification . The (S)-enantiomer (CAS 477220-33-0) is separately available but yields products with opposite stereochemistry at the C2 position, which can lead to significantly different biological activities—as explicitly demonstrated in sigma-receptor SAR studies where enantiomeric pairs showed divergent receptor affinities [2]. The dihydrochloride salt form (CAS 2102409-89-0) further provides superior crystallinity and storage stability (sealed, dry, 2-8°C) compared to the hygroscopic free base, reducing batch-to-batch variability .

chiral purity enantiomeric excess stereochemical fidelity

Optimized Research Applications for 2-[(2R)-4-Benzylpiperazin-2-yl]ethanol Dihydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of PDE5 Inhibitor Libraries for Erectile Dysfunction and Pulmonary Hypertension Programs

Given the demonstrated PDE5 IC50 of 72 nM for derivatives retaining the (2R)-4-benzylpiperazin-2-yl core [1], this compound is the preferred chiral starting material for synthesizing focused libraries of PDE5 inhibitors. The (R)-configuration at C2 and the orthogonal protection pattern allow independent optimization of N1, C2, and N4 substituents, enabling systematic SAR exploration without the diastereomeric complications that arise from racemic starting materials . Target indications include erectile dysfunction, pulmonary arterial hypertension, and emerging oncology applications where PDE5 is implicated in tumor growth modulation [2].

Construction of Sigma-1 Receptor Ligand Libraries for Neuropathic Pain and CNS Disorders

The 4-benzylpiperazin-2-yl scaffold is the validated core structure for multiple series of sigma-1 receptor ligands with low nanomolar affinity (Ki values from 72 nM down to 12.4 nM for closely related analogs) [3]. The (R)-configured building block provides direct synthetic entry into this chemotype, enabling construction of sigma-1-targeted compound libraries for neuropathic pain (antinociceptive and anti-allodynic effects demonstrated in vivo [4]), depression, addiction, and neurodegenerative disease programs.

Carbonic Anhydrase Inhibitor Development Using Chiral (2-Hydroxyethyl)piperazine Scaffolds

The (R)-configured 2-(hydroxyethyl)piperazine core is a direct synthetic precursor for human carbonic anhydrase (hCA) inhibitors that show nanomolar potency and isoform selectivity (particularly for tumor-associated hCA IX) [5]. The chiral integrity of the starting material directly translates to enantioselective hCA inhibition profiles, making the enantiopure dihydrochloride salt the mandatory starting material for this class of antiglaucoma and anticancer agents.

Orthogonal Diversification Platform for CNS-Focused Chemical Biology Probe Synthesis

The three orthogonal functional handles (N1 secondary amine, C2 primary alcohol, N4 benzyl-protected amine) make this compound uniquely suited as a diversification hub for generating CNS-oriented chemical biology probes . Sequential chemoselective transformations enable installation of fluorescent tags, biotin affinity handles, or photoaffinity labels at any of the three positions while maintaining the others in protected or functionalized states. No symmetrically substituted piperazine comparator offers this level of stepwise synthetic control.

Quote Request

Request a Quote for 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.